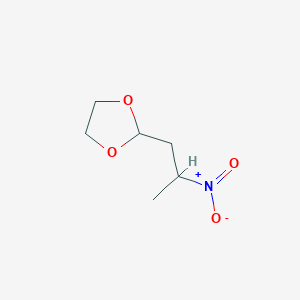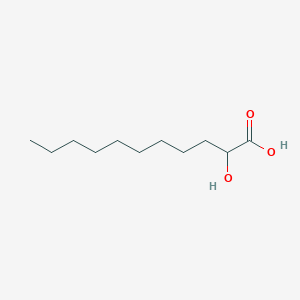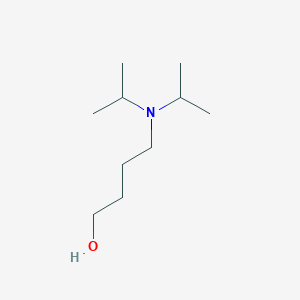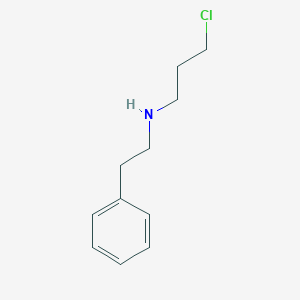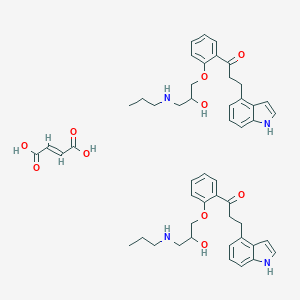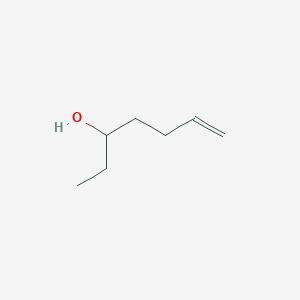
6-Hepten-3-ol
Übersicht
Beschreibung
Synthesis Analysis:
- The stereoselective total synthesis of bioactive diarylheptanoids, including 6-hepten-3-ol, was achieved starting from 4-hydroxybenzaldehyde using Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis reactions (Kashanna et al., 2012).
- 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol, a related compound, was synthesized through a LiAlH4 catalyzed nitroaldol reaction, demonstrating carbon-carbon bond formation capabilities (Herrmann & König, 2011).
Molecular Structure Analysis:
- The molecular structure of 6-hepten-3-ol was analyzed through computational methods, including density functional theory (DFT), which revealed its electronic properties and geometrical parameters, including bond lengths and angles (Stobiecka et al., 2016).
Chemical Reactions and Properties:
- 6-Hepten-3-ol undergoes various chemical reactions such as cyclization, where it forms bicyclic compounds and undergoes reactions with OH and NO3 radicals and O3 (Bailey & Longstaff, 2001).
- It exhibits radical scavenging activity, particularly against peroxyl radicals, and its structural and electronic properties play a significant role in its reactivity and stability (Stobiecka et al., 2016).
Physical Properties Analysis:Further research is needed to comprehensively understand the physical properties of 6-hepten-3-ol, as current literature primarily focuses on its synthesis, molecular structure, and chemical reactivity.
Chemical Properties Analysis:6-Hepten-3-ol's chemical properties are characterized by its reactivity in various chemical reactions, including radical scavenging activities and interactions with other chemical entities. The compound's structure plays a crucial role in these properties (Stobiecka et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Bases : 6-Hepten-3-ol is utilized in the synthesis of pyridine bases such as 6-ethyl-2-picoline, 2,3,6-trimethylpyridine, and 2,3,5,6-tetramethylpyridine. This application was detailed in the study by Vereshchagin and Kotlyarevskii (1960) in the "Russian Chemical Bulletin" (Vereshchagin & Kotlyarevskii, 1960).
Suppressing Pro-inflammatory Mediators and Oxidative Stress : A compound isolated from Curcuma comosa, which includes 6-Hepten-3-ol, has been found to suppress pro-inflammatory mediators and oxidative stress in LPS-activated microglial cell lines. This was reported in the "Journal of Pharmacy and Pharmacology" by Jiamvoraphong et al. (2017) (Jiamvoraphong et al., 2017).
Synthetic Route to Phenestranes : The compound has been used in a synthetic route to [5.5.5.5] phenestranes through benzene-olefin cycloadditions, as documented by Mani et al. (1984) in "Helvetica Chimica Acta" (Mani et al., 1984).
Function as an Alarm Pheromone in Ants : 6-Methyl-5-hepten-2-one, related to 6-Hepten-3-ol, functions as an alarm pheromone in various Formica species of ants, as explored by Duffield et al. (1977) in the "Annals of The Entomological Society of America" (Duffield et al., 1977).
Inhibition of HIV-1 Replication : HEPT, a derivative of 6-Hepten-3-ol, has been identified as a potent and selective inhibitor of HIV-1 replication in vitro. Baba et al. (1989) reported this in "Biochemical and biophysical research communications" (Baba et al., 1989).
Predicting Anti-HIV Activity Using Neural Networks : HEPT derivatives' anti-HIV activity can be predicted using neural networks based on their molecular descriptors, as shown by Douali et al. (2003) in "Current pharmaceutical design" (Douali et al., 2003).
Eigenschaften
IUPAC Name |
hept-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941569 | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hepten-3-ol | |
CAS RN |
19781-77-2 | |
| Record name | 6-Hepten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hepten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 6-Hepten-3-ol?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of 6-Hepten-3-ol, they do mention its use as a reactant in organic synthesis reactions like the Heck reaction . The name itself reveals its structure: a seven-carbon chain (hept-) with a double bond at the sixth carbon (-en-6) and a hydroxyl group (-ol) at the third carbon (3-). Spectroscopic data is not provided in the abstracts.
Q2: How is 6-Hepten-3-ol used in the Heck reaction?
A2: 6-Hepten-3-ol serves as a reactant in the Heck reaction with aryl bromides when catalyzed by a palladium-tetraphosphine complex . The reaction leads to the formation of arylketones, primarily 7-arylheptan-3-ones, through a coupling and double bond migration process. The selectivity of this reaction is influenced by the substituents on the aryl bromide and the choice of base.
Q3: Can you explain the influence of substituents on the aryl bromide in the Heck reaction with 6-Hepten-3-ol?
A3: Research indicates that the substituents on the aryl bromide significantly affect the selectivity of the Heck reaction with 6-Hepten-3-ol . Bulky and electron-rich aryl bromides tend to favor the formation of linear ketones (7-arylheptan-3-ones) via double bond migration. Conversely, electron-poor aryl bromides can lead to the formation of (E)-arylalk-1-enol derivatives or other side products. This highlights the importance of substituent effects on the reaction pathway and product distribution.
Q4: Are there any examples of stereoselective synthesis using 6-Hepten-3-ol derivatives?
A4: Yes, a study demonstrated the stereoselective synthesis of (2R,3S)- and (2R,3R)-1,2-(cyclohexylidenedioxy)hept-6-en-3-ol through microbial reduction . This suggests the possibility of utilizing 6-Hepten-3-ol derivatives for creating molecules with specific stereochemical configurations, which is crucial in pharmaceutical and chemical synthesis.
Q5: Are there any alternative methods for synthesizing compounds related to 6-Hepten-3-ol derivatives?
A5: Yes, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes offers an alternative route to synthesize compounds structurally similar to 6-Hepten-3-ol derivatives, such as anti-5-methyl-1-phenyl-6-hepten-3-ol . This method highlights the versatility in synthetic approaches for accessing molecules within this chemical space.
Q6: Have any studies explored the environmental impact or degradation of 6-Hepten-3-ol?
A6: The provided abstracts do not contain information regarding the environmental impact or degradation of 6-Hepten-3-ol. Further research is necessary to assess its potential ecotoxicological effects and explore strategies for responsible waste management and mitigation of any negative environmental impacts.
Q7: Are there any known applications of 6-Hepten-3-ol derivatives in medicinal chemistry?
A7: While the provided abstracts do not directly discuss the medicinal chemistry applications of 6-Hepten-3-ol itself, they highlight the significance of structurally related diarylheptanoids found in Curcuma comosa . These compounds exhibit various biological activities, including anti-inflammatory, hepatoprotective, and estrogenic effects. This suggests that further investigation into the biological properties of 6-Hepten-3-ol and its derivatives could be a promising area of research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



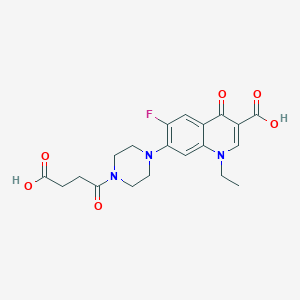

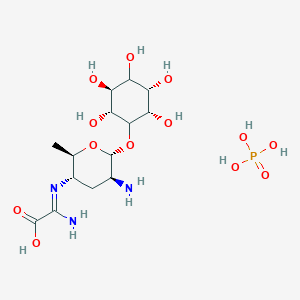

![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
